4-(Bromomethyl)benzamide

Catalog No.
S667116
CAS No.
58914-40-2
M.F
C8H8BrNO
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)benzamide

CAS Number

58914-40-2

Product Name

4-(Bromomethyl)benzamide

IUPAC Name

4-(bromomethyl)benzamide

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

KXODOFITUJNMKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)C(=O)N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)N

4-(Bromomethyl)benzamide is a bifunctional organic compound featuring a reactive benzylic bromide and a structurally important benzamide moiety. The benzylic bromide is a potent electrophile, making it a highly efficient precursor for introducing the 4-carboxamidobenzyl group via nucleophilic substitution reactions. Simultaneously, the benzamide group serves as a critical pharmacophore in various drug candidates, particularly as a hydrogen-bond donor that mimics the nicotinamide structure essential for interacting with enzyme active sites, such as in Poly(ADP-ribose) polymerase (PARP) inhibitors.

Research Fit

Workflow
Nucleophilic substitution with reactive bromomethyl electrophile
Selection
Orthogonal amide group enables protection-free synthetic routes
Use Context
Medicinal chemistry building block for kinase and GPCR ligand SAR

Direct substitution of 4-(Bromomethyl)benzamide with its chloro-analog, 4-(chloromethyl)benzamide, is often unviable without significant process redevelopment. The carbon-bromine bond is inherently weaker and more labile than the carbon-chlorine bond, leading to substantially higher reactivity for the bromo-compound in key synthetic steps like nucleophilic substitution. This reactivity difference necessitates harsher conditions (higher temperatures, stronger bases, or longer reaction times) for the chloro-analog, which can compromise yields and the stability of complex substrates. Furthermore, replacing the amide with an ester, as in methyl 4-(bromomethyl)benzoate, eliminates the N-H hydrogen bond donor capability, which is a critical interaction motif for the biological activity of many target molecules, including PARP inhibitors.

Substitution Risk

Reactivity mismatch with chloromethyl analog
Bromine is a far better leaving group than chlorine; using the chloro analog may significantly reduce reaction rates and yields in SN2 couplings.
Positional isomer alters target interaction
Ortho or meta bromomethyl benzamides orient the reactive handle differently, leading to distinct biological profiles; para isomer cannot be directly swapped.
Carboxylic acid analog adds complexity
4-(Bromomethyl)benzoic acid introduces an unprotected carboxyl group prone to side reactions, requiring extra protection/deprotection steps that reduce efficiency.

Superior Reactivity Profile Over Chloro-Analogs in Nucleophilic Substitutions

The primary procurement differentiator for 4-(Bromomethyl)benzamide over its chloro-analog is its enhanced reactivity in SN2 reactions, which is critical for efficient synthesis. The bond dissociation energy for a benzylic C-Br bond is significantly lower than for a C-Cl bond, facilitating faster bond cleavage during the rate-determining step of many coupling reactions. This allows for the use of milder reaction conditions, shorter reaction times, and often results in higher yields, which are key considerations in both laboratory-scale and process chemistry.

Evidence DimensionChemical Reactivity in Nucleophilic Substitution
Target Compound DataHigher reactivity due to weaker C-Br bond
Comparator Or Baseline4-(Chloromethyl)benzamide (weaker reactivity due to stronger C-Cl bond)
Quantified DifferenceQualitatively higher; allows for milder conditions and shorter reaction times.
ConditionsGeneral palladium-catalyzed cross-coupling and SNAr reactions.

This higher reactivity translates to lower energy costs, increased throughput, and better compatibility with sensitive functional groups, making it a more efficient precursor.

Reactivity vs. Cl analog
Class-level inference
Bromomethyl >> Chloromethyl in SN2 electrophilicity
Higher reactivity enables milder conditions and broader nucleophile scope
Exact rate constants depend on reaction system

Established Role as a Key Intermediate in the Synthesis of PARP Inhibitors like Olaparib

4-(Bromomethyl)benzamide is a documented key intermediate in established synthetic routes to high-value pharmaceutical compounds, most notably the PARP inhibitor Olaparib. Patent literature discloses synthetic pathways where analogs of 4-(bromomethyl)benzamide are utilized to construct the core structure of Olaparib. For example, a related intermediate, 4-(3-(Bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one, is synthesized and used in a subsequent coupling reaction with a piperazine derivative to form the final drug scaffold, achieving a 74% yield in the bromination step. The use of this specific bromo-intermediate is crucial for the efficiency of these validated industrial syntheses.

Evidence DimensionYield in a Validated Pharmaceutical Synthesis Step
Target Compound DataServes as a direct structural precursor to key intermediates for Olaparib.
Comparator Or BaselineAlternative synthetic routes or less reactive precursors.
Quantified DifferenceA 74% yield is reported for the bromination step to form a key phthalazinone intermediate used in an Olaparib analog synthesis.
ConditionsSynthesis of 4-(3-(Bromomethyl)-4-fluorobenzyl)phthalazin-1(2H)-one using PBr3 in DMF at 0°C.

For researchers and manufacturers in the pharmaceutical space, procuring a well-documented and route-enabling intermediate like 4-(Bromomethyl)benzamide de-risks process development and ensures reproducibility.

4-Position impact on kinase inhibition
Cross-study comparable
Reported ~3–3.5× lower potency for 4-substituted vs unsubstituted benzamide in Bcr-Abl assay
4-Position is a critical vector for modulating bioactivity
Data from published kinase SAR studies; specific IC50 values are context-dependent

Essential Benzamide Moiety for High-Potency Enzyme Inhibition

In the context of PARP inhibitors, the benzamide functional group is not interchangeable with an ester or other motifs. The primary amide provides a critical hydrogen bond donor (N-H) and acceptor (C=O) pair that mimics the nicotinamide moiety of NAD+. This interaction is structurally essential for high-affinity binding in the PARP catalytic domain, specifically forming hydrogen bonds with conserved residues like Gly863 and Ser904. Substituting this with an ester, such as in methyl 4-(bromomethyl)benzoate, would eliminate this key hydrogen-bonding interaction, leading to a significant loss of inhibitory potency. Therefore, for applications requiring PARP inhibition, the benzamide is a non-negotiable structural feature.

Evidence DimensionBinding Interaction Potential
Target Compound DataContains primary amide capable of crucial hydrogen bond donation and acceptance with PARP active site residues.
Comparator Or BaselineMethyl 4-(bromomethyl)benzoate (lacks N-H donor, cannot form the same key interactions).
Quantified DifferencePresence vs. Absence of essential hydrogen bond donor.
ConditionsBinding within the nicotinamide-binding site of PARP-1.

This makes 4-(Bromomethyl)benzamide the required choice over ester analogs for researchers developing PARP inhibitors or other molecules targeting NAD+ binding sites.

CCR5 antagonist benchmark
Class-level inference
Optimized bromo-benzamide derivative: IC50 5.35 ± 0.3 nM (GTPγS binding)
Class-level benchmark for high-affinity GPCR ligand development
Achieved with elaborated scaffold; may not directly apply to unmodified building block
Positional isomer selectivity
Class-level inference
para-, meta-, and ortho-bromomethyl benzamides target distinct biological profiles
Isomer choice directly shapes target engagement and application
Meta isomer reported as β3-adrenergic agonist; para isomer cannot replicate that profile
Amide vs. carboxylic acid stability
Class-level inference
Amide is least reactive carboxylic acid derivative; resists side reactions
Orthogonal stability simplifies multi-step synthesis without protection
Avoids extra conversion step from acid, reducing yield loss risk

Precursor for PARP Inhibitor Synthesis and Medicinal Chemistry

This compound is the preferred choice for synthesizing libraries of potential PARP inhibitors or for scaling up the synthesis of known scaffolds like Olaparib. Its bifunctional nature allows for the efficient introduction of the critical benzamide pharmacophore and provides a reactive handle for further elaboration.

Rapid Synthetic Access to 4-Carboxamidobenzyl Derivatives

In process chemistry and organic synthesis, where reaction efficiency is paramount, the higher reactivity of the benzylic bromide enables faster and more complete reactions under milder conditions compared to the corresponding chloride. This is ideal for conjugating the 4-carboxamidobenzyl moiety to complex, heat-sensitive molecules.

Development of Probes and Ligands for NAD+-Binding Proteins

For researchers in chemical biology developing chemical probes or ligands for enzymes that bind NAD+, the benzamide group of this compound serves as a proven mimic of the nicotinamide headgroup. This makes it a valuable starting material for creating molecules that target this broad class of proteins.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Reactive bromomethyl handle for rapid SAR diversification
4-Position substitution effect on potency in target kinase assay
GPCR modulator lead optimization
Scaffold for installing substituents that tune receptor affinity
Binding affinity and functional activity in recombinant GPCR assays
Chemical biology probe construction
Efficient conjugation to linkers, biotin, or fluorophores
Probe labeling efficiency and target engagement in pull-down/imaging
Multi-step synthesis with orthogonal reactivity
Stable amide alongside reactive bromomethyl for selective derivatization
Yield and purity after sequential transformations without amide protection

XLogP3

1.4

Wikipedia

4-(bromomethyl)benzamide

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